![molecular formula C11H13BrClNO B13459373 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride](/img/structure/B13459373.png)
6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-amine hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-amine hydrochloride typically involves multi-step organic reactions. The starting materials often include brominated benzopyran derivatives and cyclopropane intermediates. The key steps in the synthesis may involve:
Bromination: Introduction of the bromine atom into the benzopyran ring.
Spirocyclization: Formation of the spirocyclic structure through cyclization reactions.
Amination: Introduction of the amine group at the desired position.
Hydrochloride Formation: Conversion of the amine to its hydrochloride salt for stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitroso group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Applications De Recherche Scientifique
6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine] hydrochloride
- 6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane] hydrochloride
- 6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride
Uniqueness
6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-amine hydrochloride is unique due to its specific spirocyclic structure and the presence of both bromine and amine functional groups. This combination of features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H13BrClNO |
|---|---|
Poids moléculaire |
290.58 g/mol |
Nom IUPAC |
6-bromospiro[3,4-dihydrochromene-2,1'-cyclopropane]-4-amine;hydrochloride |
InChI |
InChI=1S/C11H12BrNO.ClH/c12-7-1-2-10-8(5-7)9(13)6-11(14-10)3-4-11;/h1-2,5,9H,3-4,6,13H2;1H |
Clé InChI |
ICOZIKDHUDTEEF-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CC(C3=C(O2)C=CC(=C3)Br)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


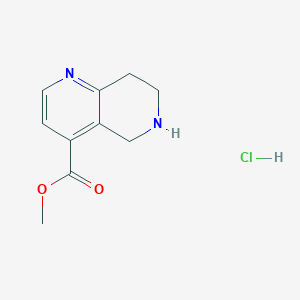


![Thieno[3,2-b]pyridine-6,7-diamine](/img/structure/B13459313.png)
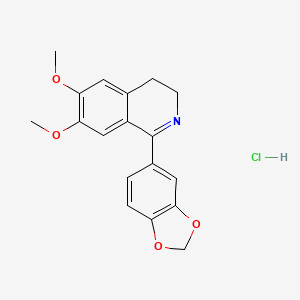


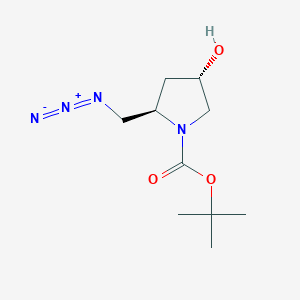
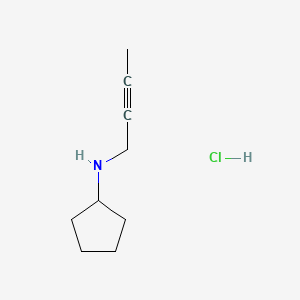
amino}methyl)-6-methylphenol](/img/structure/B13459352.png)

![2-{1,6-diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride](/img/structure/B13459365.png)
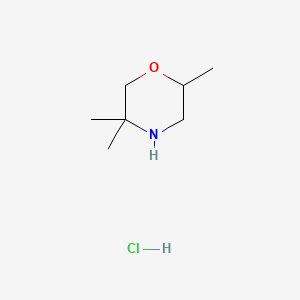
![5-Isocyanatospiro[2.3]hexane](/img/structure/B13459378.png)
